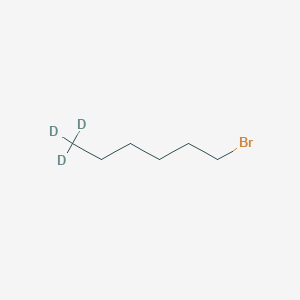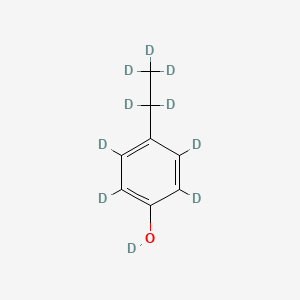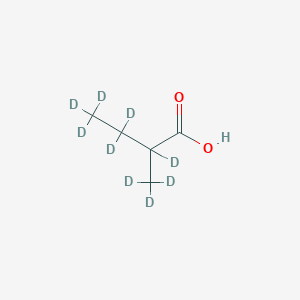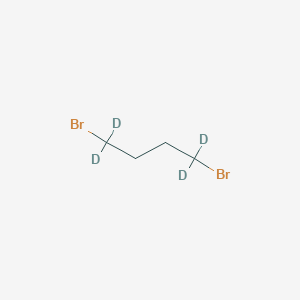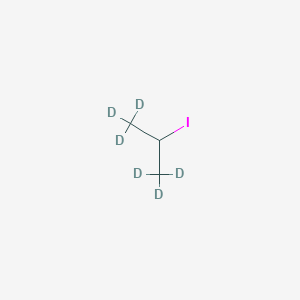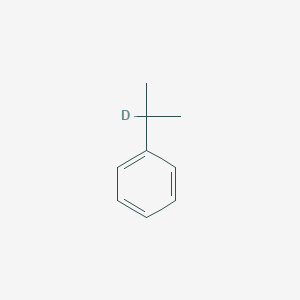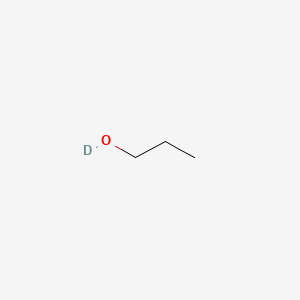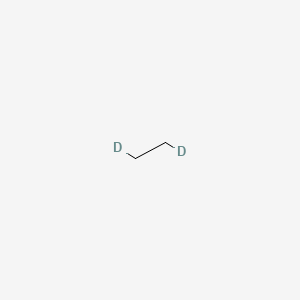
2,5-Hexanedione-D10
概要
説明
2,5-Hexanedione-D10 is the deuterium labelled form of 2,5-Hexanedione . It is a toxic metabolite of hexane and of 2-hexanone . It has a molecular formula of C6D10O2, an average mass of 124.204 Da, and a monoisotopic mass of 124.130844 Da .
Synthesis Analysis
The synthesis of 2,5-Hexanedione, the non-deuterium form of this compound, has been studied extensively. A novel method involves the use of a Hilbert fractal photo microreactor (PMR) to investigate the photochemical synthesis of 2,5-Hexanedione through direct C–C coupling of acetone in a continuous-flow mode .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two carbonyl groups (C=O) at positions 2 and 5 of the hexane chain . The InChI string representation of the molecule isInChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 . Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³, a boiling point of 188.8±13.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has a molar refractivity of 29.9±0.3 cm³, and a molar volume of 121.8±3.0 cm³ .科学的研究の応用
Analysis in Urine Samples
2,5-Hexanedione (2,5-HD), a key metabolite of n-hexane, is commonly analyzed in urine samples. The development of Cold Fiber Head Space Solid-Phase Microextraction (CF-HS-SPME) optimized for this analysis shows significant improvements in detection sensitivity and efficiency (Pourbakhshi et al., 2019). Another method validation based on Gas Chromatography-Flame Ionization Detector (GC-FID) has been established for quantifying 2,5-Hexanedione in urine, adhering to occupational safety standards in Brazil (Rübensam & Borges, 2022).
Environmental and Occupational Exposure
A study evaluated the urinary levels of 2,5-Hexanedione in Italian subjects non-occupationally exposed to n-hexane. This research aids in establishing background levels for those not exposed to n-hexane in their work environment, providing a comparative baseline for industrial hygiene and toxicology studies (Salamon et al., 2019).
Photocatalytic Properties
Research into the photocatalytic properties of perovskite MSn(OH)6 composites, which include 2,5-Hexanedione derivatives, reveals that metal cations can induce changes in crystal structure, morphology, and photocatalytic activity. These findings are significant for understanding the chemical properties and potential applications in environmental science and materials engineering (Dong et al., 2019).
Reproductive Toxicology
A study focused on the toxic effects of 2,5-Hexanedione on porcine ovarian granulosa cells, investigating the role of the CDKN1A gene in apoptosis and cell cycle regulation. This research provides insights into the reproductive toxicology of 2,5-Hexanedione and its implications on reproductive health (Chen et al., 2023).
Neurotoxicity Studies
Investigations into the neurotoxic effects of 2,5-Hexanedione have been conducted using animal models. One study demonstrated the potential of rutin to ameliorate 2,5-Hexanedione-induced chromosomal and DNA damage in rats, offering new perspectives in the field of neurotoxicology and potential therapeutic approaches (Muhammad et al., 2020).
作用機序
Target of Action
2,5-Hexanedione-D10 is the deuterium labeled 2,5-Hexanedione . It’s primarily targeted at nerve tissues, where it induces apoptosis .
Mode of Action
The compound interacts with its targets by downregulating nerve growth factor (NGF) expression . This interaction leads to the inhibition of the phosphorylation of Akt and Bad, two key players in the PI3K/Akt pathway downstream of NGF .
Biochemical Pathways
The affected pathway is the PI3K/Akt signaling pathway . Downregulation of NGF expression by this compound leads to the repression of this pathway . This repression results in increased dimerization of Bad with Bcl-xL in the mitochondrial fraction, followed by the release of cytochrome c and activation of caspase-3 in the spinal cord of rats .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular effect of this compound’s action is the downregulation of NGF expression . On a cellular level, this leads to apoptosis in nerve tissues .
Safety and Hazards
将来の方向性
Research on 2,5-Hexanedione-D10 and its non-deuterium counterpart, 2,5-Hexanedione, continues to be an active area of study. Future research directions may include further elucidation of the mechanism of neurotoxicity, development of therapeutic interventions, and exploration of potential industrial applications .
生化学分析
Biochemical Properties
2,5-Hexanedione-D10, like its non-deuterated counterpart, is known to interact with various biomolecules. It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . This interaction leads to the cross-linking and denaturation of proteins, which can disrupt axonal transport and function .
Cellular Effects
This compound has been linked to neurotoxicity, particularly in the peripheral nervous system . Studies have shown that it can induce apoptosis in neuronal cells . It has also been associated with cognitive impairment, altering the expression of various genes, miRNAs, and signaling pathways, leading to neuroinflammation, oxidative stress, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with proteins at the molecular level. It reacts with lysine residues in proteins to form pyrroles . The oxidation of these pyrrole residues then leads to protein cross-linking and denaturation, disrupting the normal function of the proteins and leading to cellular damage .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been used as a biomarker for biological monitoring of workers exposed to n-hexane . The method involves determining the hexane metabolites in urine using capillary gas chromatography .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it can induce cognitive impairment in leptin-knockout mice . The effects were observed to be dose-dependent, with alterations in gene expression, miRNAs, transcription factors, and signaling pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of n-hexane. It is the main active metabolite of n-hexane and mediates the neurotoxicity of the parent compound . It is formed through the metabolism of n-hexane in the body .
特性
IUPAC Name |
1,1,1,3,3,4,4,6,6,6-decadeuteriohexane-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)3-4-6(2)8/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVAMHKKJGICOG-MWUKXHIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C([2H])([2H])C([2H])([2H])C(=O)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



